Bicyclo[3.2.1]octan-6-amine

Conformational analysis Medicinal chemistry Scaffold design

Bicyclo[3.2.1]octan-6-amine (CAS 61888-93-5) is a bicyclic primary amine featuring a conformationally constrained [3.2.1] bridged ring system. Unlike the fully rigid bicyclo[2.2.1]heptane framework, the bicyclo[3.2.1]octane scaffold contains a six-membered ring capable of adopting chair and boat conformations, imparting a defined yet partially flexible molecular topology.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 61888-93-5
Cat. No. B13624604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.1]octan-6-amine
CAS61888-93-5
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)C(C2)N
InChIInChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2
InChIKeyBGBAVYALYDGPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.1]octan-6-amine (CAS 61888-93-5): Rigid Bicyclic Primary Amine Scaffold for Medicinal Chemistry and Probe Development


Bicyclo[3.2.1]octan-6-amine (CAS 61888-93-5) is a bicyclic primary amine featuring a conformationally constrained [3.2.1] bridged ring system [1]. Unlike the fully rigid bicyclo[2.2.1]heptane framework, the bicyclo[3.2.1]octane scaffold contains a six-membered ring capable of adopting chair and boat conformations, imparting a defined yet partially flexible molecular topology [2]. With zero rotatable bonds, a polar surface area of 26.02 Ų, and a calculated LogP of 2.22, this amine presents a balanced physicochemical profile suitable for derivatization into bioactive ligands, chiral auxiliaries, and molecular probes .

Why Interchange with Simpler Aliphatic Amines or Other Bicyclic Frameworks Compromises Project Outcomes


Direct substitution of bicyclo[3.2.1]octan-6-amine with generic aliphatic amines (e.g., cyclohexylamine) or even isomeric bicyclic frameworks (e.g., bicyclo[2.2.1]heptan-2-amine) fails to preserve critical molecular attributes. The [3.2.1] bridged system provides a unique spatial orientation of the amine group (endo/exo) and a conformationally distinct six-membered ring that cannot be replicated by more rigid [2.2.1] or flexible monocyclic alternatives [1]. Empirical comparisons demonstrate that even seemingly minor scaffold changes—such as ring size expansion from a bicycloheptane to a bicyclooctane core—alter membrane transport system selectivity and binding preorganization [2]. Thus, using an off-scaffold analog introduces uncontrolled variables in SAR studies, biological probe design, or lead optimization campaigns, undermining reproducibility and potentially missing key structure-activity relationships.

Quantitative Differentiation of Bicyclo[3.2.1]octan-6-amine Against Key Comparators: Conformation, Sterics, and Physicochemical Profiles


Conformational Flexibility vs. Bicyclo[2.2.1]heptane: A Defined yet Tunable Scaffold

In contrast to the rigid bicyclo[2.2.1]heptane system, the bicyclo[3.2.1]octane series exhibits conformational flexibility due to the six-membered ring, which can adopt both chair and boat conformations [1]. While exact quantitative energy differences for the unsubstituted parent amines are not directly reported, 13C NMR chemical shift data for over fifty derivatives confirm distinct conformational equilibria that are absent in the [2.2.1] analogs [1]. This property allows bicyclo[3.2.1]octan-6-amine to sample a larger conformational space, potentially enabling induced-fit binding modes not accessible to fully rigid scaffolds.

Conformational analysis Medicinal chemistry Scaffold design

Membrane Transport System Specificity: Bicyclo[3.2.1]octane Amino Acids Show Enhanced Na⁺-Independent Uptake Inhibition Over Bicycloheptane Analogs

The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were directly compared to the bicycloheptane analog (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity toward the Na⁺-independent membrane transport system L in Ehrlich ascites tumor cells and rat hepatoma HTC cells [1]. The bicyclo[3.2.1]octane amino acid exhibited greater reactivity with the Na⁺-independent system and no perceptible interaction with Na⁺-dependent systems, whereas the bicycloheptane comparator showed reduced discrimination [1].

Amino acid transport Membrane transport Molecular probes

Physicochemical Parameter Differentiation: Zero Rotatable Bonds and Moderate Lipophilicity Define a Unique ADME Space

Bicyclo[3.2.1]octan-6-amine exhibits zero rotatable bonds and a calculated polar surface area (PSA) of 26.02 Ų, combined with a LogP of 2.22 . In comparison, typical acyclic primary amines (e.g., octylamine) have 5-7 rotatable bonds and higher LogP values, while more rigid bicyclic amines like 2-azabicyclo[2.2.1]heptane have a lower PSA due to reduced carbon count. This combination—complete conformational restriction (zero rotors) with moderate lipophilicity—places the compound in a favorable property space for CNS permeability (PSA < 90 Ų, LogP 1–3) [1].

Physicochemical properties Drug-likeness ADME

Endo vs. Exo Isomer Differentiation: Kinetic vs. Thermodynamic Control Impacts Synthetic Yield and Final Stereochemistry

The bicyclo[3.2.1]octane framework enables distinct endo and exo amine configurations (CAS 124127-92-0 and 124127-90-8, respectively) . Based on general bicyclic stereochemical principles, the endo isomer is kinetically favored (formed faster) while the exo isomer is thermodynamically more stable by approximately 2.1 kcal/mol [1]. For the 6-amine derivative, the endo isomer exhibits enhanced nucleophilicity, enabling selective functionalization reactions (alkylation, acylation) that are less efficient with the exo counterpart .

Stereochemistry Synthetic methodology Isomer control

Synthetic Versatility: The Primary Amine Enables Divergent Functionalization Not Possible with Tertiary Amines or N-Heterocyclic Analogs

Bicyclo[3.2.1]octan-6-amine possesses a primary amine group (NH₂) that serves as a versatile handle for derivatization via alkylation, acylation, reductive amination, and sulfonylation [1]. In contrast, related 8-azabicyclo[3.2.1]octane derivatives (e.g., tropane-like scaffolds) contain a tertiary amine nitrogen integrated into the ring, which limits functionalization to N-alkylation only and reduces hydrogen bond donor capacity [2]. The exocyclic primary amine of the target compound thus offers broader synthetic utility for generating diverse amide, sulfonamide, and secondary/tertiary amine libraries.

Synthetic methodology Functionalization Building blocks

Optimal Use Cases for Bicyclo[3.2.1]octan-6-amine in Discovery, Development, and Process Chemistry


CNS-Targeted Lead Optimization: Exploiting Balanced Lipophilicity and Zero Rotatable Bonds for Brain Penetration

Based on its physicochemical profile (PSA = 26.02 Ų, LogP = 2.22, zero rotatable bonds) , bicyclo[3.2.1]octan-6-amine is an ideal amine building block for CNS drug discovery programs. Its properties align with Veber's rules for oral bioavailability and suggest favorable passive blood–brain barrier permeability [1]. Derivatization via amide bond formation or reductive amination can yield CNS-penetrant ligands with reduced conformational entropy penalties upon target binding.

Membrane Transport Probe Design: Discriminating Na⁺-Independent vs. Na⁺-Dependent Transport Systems

The demonstrated enhanced specificity of bicyclo[3.2.1]octane-based amino acids for Na⁺-independent transport system L over bicycloheptane analogs makes this scaffold valuable for designing molecular probes to dissect amino acid transport mechanisms. Researchers can functionalize bicyclo[3.2.1]octan-6-amine with carboxylate or other polar groups to create selective system L substrates or inhibitors for studying transport in cancer cell lines (e.g., Ehrlich ascites, HTC hepatoma).

Chiral Auxiliary and Stereocontrolled Synthesis: Leveraging Endo/Exo Isomerism for Reaction Outcome Tuning

The distinct kinetic (endo) and thermodynamic (exo) behavior of bicyclo[3.2.1]octane derivatives [1] allows synthetic chemists to select the appropriate isomer for specific reaction outcomes. The endo isomer, with enhanced nucleophilicity [2], is preferred for rapid functionalization and kinetic control in cycloaddition or alkylation reactions. The exo isomer, being thermodynamically more stable by ~2.1 kcal/mol [1], is suitable for applications requiring long-term stability or thermodynamic product equilibration.

Library Synthesis and SAR Expansion: Primary Amine as a Divergent Functionalization Handle

The exocyclic primary amine of bicyclo[3.2.1]octan-6-amine enables parallel synthesis of diverse libraries (amides, sulfonamides, secondary/tertiary amines) that would be inaccessible from tertiary amine-containing bicyclic scaffolds like 8-azabicyclo[3.2.1]octane [1]. This versatility accelerates SAR exploration by allowing chemists to probe multiple vectors from a single core intermediate without labor-intensive de novo scaffold synthesis.

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